molecular formula C11H10FNS B1406964 1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine CAS No. 1513613-16-5

1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine

Cat. No. B1406964
CAS RN: 1513613-16-5
M. Wt: 207.27 g/mol
InChI Key: HJBJIBJFYXOFKP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine . The molecular formula is C11H10FNS and the molecular weight is 207.27 g/mol.


Synthesis Analysis

Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound involves a phenyl group substituted by a methanamine .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Biased Agonists for Serotonin Receptors

A research study focused on the design of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" for serotonin 5-HT1A receptors. The study identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives through signal transduction assays. The compounds exhibited high affinity for the 5-HT1A receptor, significant selectivity against other receptors, and favorable drug-like properties. A lead structure showed high selectivity, solubility, metabolic stability, and did not block certain isoenzymes or P-glycoprotein. This compound also demonstrated robust antidepressant-like activity in preliminary in vivo studies, indicating potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Antiosteoclast Activity

Another research synthesized a family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates which showed moderate to high antiosteoclast and osteoblast activity. The synthesis involved (±)-piperidin-2-yl-methanamine and was characterized by various spectral analyses. The biological activity of these compounds was highlighted, emphasizing their potential in biomedical applications (Reddy et al., 2012).

Material Science and Pharmaceuticals

Research on thiophene, a sulfur-containing heteroaromatic ring, underscores its importance in material science and pharmaceuticals. Substituted thiophenes exhibit a wide spectrum of biological activities and are utilized in various applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This study provides insight into the synthesis and crystal structure of a compound with thiophene, highlighting its relevance in multiple scientific domains (Nagaraju et al., 2018).

Future Directions

Given the wide range of therapeutic properties and diverse applications of thiophene-based analogs in medicinal chemistry and material science , there is a significant potential for future research and development in this area. The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a promising direction .

properties

IUPAC Name

(3-fluoro-4-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-10-6-8(7-13)3-4-9(10)11-2-1-5-14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBJIBJFYXOFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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